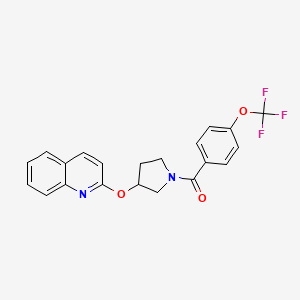

(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a pyrrolidine ring, a quinoline ring, and a phenyl ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry . Quinoline is a nitrogen-containing bicyclic compound that’s found in many biologically active compounds . The phenyl ring is a common structure in organic chemistry, often contributing to the pharmacological activity of a compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine, quinoline, and phenyl rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present and the conditions under which the reactions are carried out. Pyrrolidine rings can undergo various reactions, including ring-opening, substitution, and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could enhance the compound’s solubility in water, while the quinoline and phenyl rings could contribute to its aromaticity .Applications De Recherche Scientifique

Spectroscopic Properties and Theoretical Study

A study on the electronic absorption, excitation, and fluorescence properties of related compounds, including an investigation into their spectroscopic behaviors in different solvents, revealed the influence of structure and environmental factors on these properties. Quantum chemistry calculations were employed to understand their molecular structures and interactions, highlighting the role of intramolecular hydrogen bonding and substitution effects on molecular orbitals (Al-Ansari, 2016).

Synthetic Methodology

Research on the functionalization of the quinoline molecule has led to innovative synthetic approaches. For instance, the simultaneous double C2/C3 functionalization of quinoline, resulting in derivatives with potential application in various fields, demonstrates the versatility of quinoline as a core structure for further chemical exploration (Belyaeva et al., 2018).

Neuropharmacology

A compound related to the query, JNJ16259685, was identified as a highly potent, selective, and systemically active mGlu1 receptor antagonist. This research underscores the potential of quinoline derivatives in developing targeted therapies for neurological conditions (Lavreysen et al., 2004).

Antimicrobial Activity

Some derivatives have shown promising results in antimicrobial activity studies. For example, synthesized compounds were screened against various pathogens, demonstrating good activity that could lead to the development of new antimicrobial agents (Kumar et al., 2012).

Anticancer Properties

The exploration of quinoline derivatives as anticancer agents has yielded promising leads. Certain synthesized compounds exhibited potent antiproliferative activity against cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Huang et al., 2013).

Electrochemical Synthesis

Innovative electrochemical synthesis methods have been developed for the creation of novel derivatives, showcasing the versatility of electrochemical approaches in crafting complex molecules with potential applications in various fields (Largeron & Fleury, 1998).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3-quinolin-2-yloxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O3/c22-21(23,24)29-16-8-5-15(6-9-16)20(27)26-12-11-17(13-26)28-19-10-7-14-3-1-2-4-18(14)25-19/h1-10,17H,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFPIKJHHVJLOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2973846.png)

![3-[4-(2-Cyanoethoxy)but-2-ynyl-dimethylazaniumyl]propane-1-sulfonate](/img/structure/B2973847.png)

![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![Dibenzo[b,e][1,4]dioxin-2,3,7,8-tetramine, hydrochloride (1:4)](/img/structure/B2973853.png)

![tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2973858.png)

amine](/img/structure/B2973860.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2973866.png)